molecular formula C17H16ClN3O4 B11556026 N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide

Cat. No.: B11556026
M. Wt: 361.8 g/mol
InChI Key: XBQZWCAKNKQWNR-VXLYETTFSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, an ethyl-nitrophenoxy group, and an acetohydrazide moiety. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(4-ethyl-2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different hydrazide derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-ethyl-2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-ethyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H16ClN3O4/c1-2-12-6-7-16(15(9-12)21(23)24)25-11-17(22)20-19-10-13-4-3-5-14(18)8-13/h3-10H,2,11H2,1H3,(H,20,22)/b19-10+

InChI Key

XBQZWCAKNKQWNR-VXLYETTFSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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